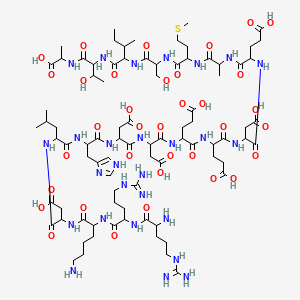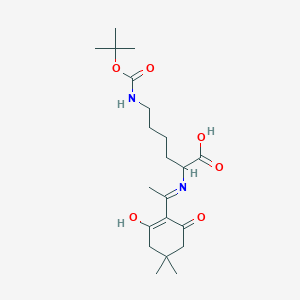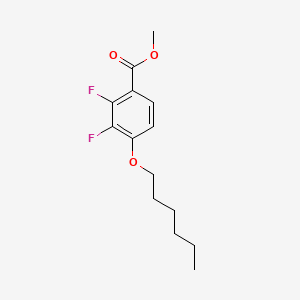
Andrographis paniculata, ext.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andrographis paniculata: , commonly known as green chiretta or creat, is an annual herbaceous plant in the family Acanthaceae. It is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. The plant is renowned for its bitter taste and is often referred to as the “king of bitters.” Andrographis paniculata has been traditionally used in various cultures for its medicinal properties, particularly in treating bacterial infections and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary bioactive compound in Andrographis paniculata is andrographolide. The extraction of andrographolide typically involves solvent extraction methods. Common solvents used include ethanol, methanol, and water. The plant material is dried, powdered, and then subjected to solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Andrographis paniculata extracts involves large-scale cultivation of the plant, followed by mechanical drying and solvent extraction. The extracts are then standardized to ensure consistent levels of bioactive compounds. Quality control measures, such as HPLC fingerprint analysis, are employed to classify and ensure the consistency of the extracts .
Análisis De Reacciones Químicas
Types of Reactions: Andrographis paniculata undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary compound, andrographolide, can be modified to produce derivatives with enhanced bioactivity.
Common Reagents and Conditions:
Oxidation: Andrographolide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Major Products: The major products formed from these reactions include various andrographolide derivatives, such as 14-deoxyandrographolide, neoandrographolide, and dehydroandrographolide. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Andrographis paniculata extracts are used as starting materials for synthesizing various bioactive compounds. The derivatives of andrographolide are studied for their potential use in drug development .
Biology: In biological research, Andrographis paniculata is investigated for its effects on cellular processes. It has been shown to modulate immune responses, inhibit inflammatory pathways, and exhibit antioxidant properties .
Medicine: Andrographis paniculata is widely studied for its medicinal properties. It has demonstrated efficacy in treating conditions such as diabetes, cancer, bacterial infections, and liver disorders. Clinical trials have shown its potential in treating acute respiratory tract infections, including the common cold and sinusitis .
Industry: In the pharmaceutical industry, Andrographis paniculata extracts are used in the formulation of various herbal medicines and dietary supplements. The plant’s bioactive compounds are incorporated into products aimed at boosting immune function and providing anti-inflammatory benefits .
Mecanismo De Acción
The primary bioactive compound, andrographolide, exerts its effects through multiple mechanisms. It modulates the immune system by stimulating the production of antibodies and enhancing the activity of macrophages. Andrographolide also inhibits the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses .
At the molecular level, andrographolide interacts with various targets, including cytokines, transcription factors, and enzymes. It has been shown to inhibit the replication of viruses by interfering with viral entry and gene expression . Additionally, andrographolide exhibits hepatoprotective effects by enhancing the levels of glutathione in the liver, which helps detoxify harmful substances .
Comparación Con Compuestos Similares
Diterpenoids: Andrographolide is a diterpenoid lactone, similar to compounds like dehydroandrographolide and neoandrographolide.
Flavonoids: Andrographis paniculata also contains flavonoids such as andrographidine, apigenin, and luteolin.
Uniqueness: Andrographolide stands out due to its broad spectrum of biological activities, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties. Its ability to modulate multiple molecular pathways and targets makes it a versatile compound for therapeutic applications .
Propiedades
Número CAS |
90244-84-1 |
|---|---|
Fórmula molecular |
C68H42O8S8 |
Peso molecular |
1243.6 g/mol |
Nombre IUPAC |
tetrabenzyl 6-[[1,3-bis(sulfanylidene)inden-2-ylidene]methyl]-16-[(1-sulfanyl-3-sulfanylidene-1H-inden-2-ylidene)methyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-3,3,13,13-tetracarboxylate |
InChI |
InChI=1S/C68H42O8S8/c69-63(73-33-37-17-5-1-6-18-37)67(64(70)74-34-38-19-7-2-8-20-38)49-31-41(29-47-53(77)43-25-13-14-26-44(43)54(47)78)81-57(49)59-51(67)61-62(83-59)52-60(84-61)58-50(32-42(82-58)30-48-55(79)45-27-15-16-28-46(45)56(48)80)68(52,65(71)75-35-39-21-9-3-10-22-39)66(72)76-36-40-23-11-4-12-24-40/h1-32,53,77H,33-36H2 |
Clave InChI |
RQANLSQAFGVHDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C(=O)OCC8=CC=CC=C8)C(=O)OCC9=CC=CC=C9)C=C(S7)C=C1C(=S)C2=CC=CC=C2C1=S)SC(=C3)C=C1C(C2=CC=CC=C2C1=S)S)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)

![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)

![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

